4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound notable for its boron-containing functional group and trifluoromethyl substituent. This compound is classified as an aromatic amide and is part of the broader category of boronic acid derivatives, which are significant in organic synthesis and medicinal chemistry.
Information regarding this compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed descriptions, molecular formulas, and synthesis pathways. The compound has been studied for its potential applications in pharmaceuticals and materials science.
This compound can be classified into the following categories:
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide typically involves a multi-step process. A common synthetic route includes:
The synthesis is often verified using spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These methods confirm the successful formation of the desired compound and its purity.
The molecular structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide features a central benzene ring substituted with a trifluoromethyl group and a dioxaborolane moiety.
The structural integrity can be confirmed through X-ray crystallography and density functional theory (DFT) calculations which provide insights into molecular geometry and electronic properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide primarily participates in Suzuki-Miyaura coupling reactions. This reaction type is characterized by the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Key reagents typically include:
Reactions are generally conducted under inert atmospheres at temperatures ranging from room temperature to 100°C.
The mechanism of action for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide in Suzuki-Miyaura coupling involves several critical steps:
This mechanism highlights the compound's utility in synthesizing complex organic molecules.
The physical properties of this compound include:
Chemical properties include:
Relevant data from studies indicate that variations in substituents can significantly affect reactivity and stability.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide has diverse applications:
The unique structural features of this compound make it a promising candidate for further research and application development in various scientific fields.
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide (CAS: 1350426-21-9) is defined by the IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide. Its molecular formula is C₁₄H₁₇BF₃NO₃, with a molecular weight of 315.10 g/mol [4] [7]. The structure integrates three key functional groups:
O=C(N)C1=CC(C(F)(F)F)=CC=C1B2OC(C)(C)C(C)(C)O2
[4] ZKDADHLPCZLDMA-UHFFFAOYSA-N
[4] Table 1: Functional Groups and Roles
Functional Group | Structural Role | Chemical Significance |
---|---|---|
Benzamide (-C(O)NH₂) | Central scaffold | Hydrogen-bond donor/acceptor; enhances target binding |
Trifluoromethyl (-CF₃) | Ortho to benzamide | Electron-withdrawing; improves lipophilicity & metabolic stability |
Pinacol boronic ester | Para to benzamide | Protects boron; enables cross-coupling; reversible covalent binding |
Boronic esters are pivotal in drug design due to their capacity for reversible covalent interactions with biological nucleophiles (e.g., serine, threonine) in enzyme active sites. Unlike boronic acids, pinacol-based esters like the one in this compound offer enhanced stability against protodeboronation and improved membrane permeability [5] [9]. Key advantages include:
Table 2: FDA-Approved Boronic Acid/Boronate Drugs
Drug Name | Structure | Therapeutic Area | Mechanism of Action |
---|---|---|---|
Bortezomib | Peptidyl boronic acid | Multiple myeloma | Proteasome inhibitor |
Ixazomib | Peptidyl boronic ester | Multiple myeloma | Proteasome inhibitor |
Vaborbactam | Cyclic boronate | Antibiotic adjunct | β-Lactamase inhibitor |
The benzamide scaffold in this compound is a privileged structure in medicinal chemistry. Strategic modifications include:
Notable analogues from literature:
Table 3: Key Analogues and Their Modifications
Analogue Structure | Modification Site | Biological Activity |
---|---|---|
N,N-Diisopropyl-2-(pinacol boronate)-5-CF₃-benzamide | Amide nitrogen | Enhanced lipophilicity (CNS potential) |
4-Carboxy-2-(trifluoromethyl)benzamide | Boronic ester → carboxylic acid | Isoelectronic replacement; retains H-bonding |
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide | Core scaffold extension | Negative allosteric modulator of nAChRs |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: